Tert-butyl pivalate
Overview
Description
Tert-butyl pivalate is an organic compound classified as an ester. It is derived from pivalic acid and tert-butyl alcohol. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications. Its molecular formula is C9H18O2, and it is often used as a pharmaceutical intermediate .
Mechanism of Action
Target of Action
Tert-butyl pivalate, also known as 2-Methyl-2-propanyl pivalate , is primarily used as a pharmaceutical intermediate . It is a pivalic acid ester, and these esters are often used as protecting groups in organic synthesis .
Mode of Action
This compound interacts with its targets through acylation . Acylation is a process where an acyl group is introduced into a molecule. The acylation of alcohols with acid anhydrides is catalyzed by various catalysts, and the resulting products are esters . This compound can be used to acylate alcohols, amines, and thiols .
Biochemical Pathways
The tert-butyl group in this compound has unique reactivity patterns due to its crowded nature . This reactivity is utilized in various chemical transformations and is implicated in biosynthetic and biodegradation pathways . For instance, the reaction of different esters, thioesters, and amides derived from pivalic acid with an excess of lithium and a catalytic amount of naphthalene leads to the corresponding alcohols, thiols, and amines, respectively, through a reductive non-hydrolytic procedure .
Pharmacokinetics
Over 90% of 18F-fluoropivalate was present in plasma at 60 minutes post-injection, suggesting good bioavailability . .
Result of Action
The primary result of the action of this compound is the formation of esters through acylation . These esters can then participate in further chemical reactions, depending on the specific context and conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the structural flexibility within the coordination polyhedron MO6 was found to increase along the series Al → Ga → In → Tl . Additionally, this compound has been identified as a potential target solvent from trends in Hansen solubility parameters and known physical properties . It has shown potential to replace traditional, hazardous, volatile, non-polar solvents such as toluene .
Biochemical Analysis
Biochemical Properties
Tert-butyl pivalate is a derivative of pivalic acid, a carboxylic acid with a molecular formula of (CH3)3CCO2H
Cellular Effects
A related compound, 18F-fluoropivalate, has been used as a tracer for imaging short-chain fatty acid metabolism . This suggests that this compound may also interact with cellular processes related to fatty acid metabolism.
Metabolic Pathways
This compound is likely involved in the metabolic pathways of pivalic acid, given that it is a derivative of this compound. Pivalic acid is an essential nutrient for cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl pivalate can be synthesized through the esterification of pivalic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid to proceed efficiently. The reaction can be represented as follows:
(CH3)3CCO2H+(CH3)3COH→(CH3)3CCO2C(CH3)3+H2O
In this reaction, pivalic acid reacts with tert-butyl alcohol to form this compound and water.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar esterification methods. The process involves the use of large-scale reactors and continuous distillation to separate the ester from the reaction mixture. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl pivalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form pivalic acid and tert-butyl alcohol.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.
Major Products Formed:
Hydrolysis: Pivalic acid and tert-butyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Methyl pivalate: Another ester of pivalic acid, but with a methyl group instead of a tert-butyl group.
Ethyl pivalate: Similar to tert-butyl pivalate but with an ethyl group.
Isobutyl pivalate: An ester with an isobutyl group.
Uniqueness: this compound is unique due to its high stability and resistance to hydrolysis compared to other esters. This makes it particularly useful in applications where long-term stability is required .
Properties
IUPAC Name |
tert-butyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2,3)7(10)11-9(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHFNALHLRWIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333947 | |
Record name | tert-butyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16474-43-4 | |
Record name | tert-butyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of tert-butyl pivalate influence its reactivity in gas-phase elimination reactions?
A1: this compound, like other tert-butyl esters, undergoes unimolecular elimination in the gas phase. The research indicates that electron-withdrawing substituents at the acyl carbon increase the rate of elimination. [] In this compound, the pivalate group, with its three methyl groups, acts as an electron-donating group. This suggests that compared to esters with electron-withdrawing substituents at the acyl carbon, this compound would likely exhibit a slower rate of elimination. The study provides a quantitative measure of this effect through the positive ρ* value (0.635) in the Hammett plot, demonstrating that electron-withdrawing substituents stabilize the transition state of the elimination reaction. []
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